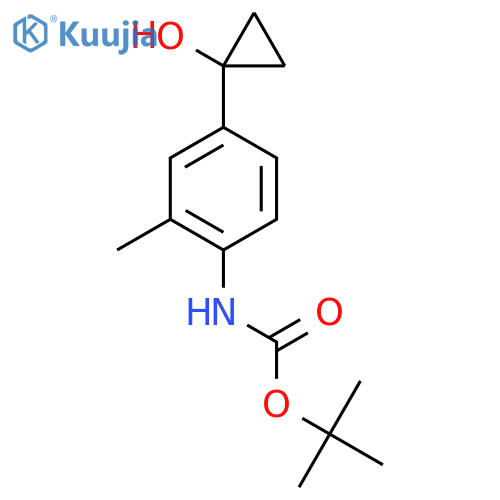

Cas no 2228169-06-8 (tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate)

tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate

- tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate

- EN300-1885874

- 2228169-06-8

-

- インチ: 1S/C15H21NO3/c1-10-9-11(15(18)7-8-15)5-6-12(10)16-13(17)19-14(2,3)4/h5-6,9,18H,7-8H2,1-4H3,(H,16,17)

- InChIKey: WXOGMFFMCAAXDK-UHFFFAOYSA-N

- SMILES: OC1(C2C=CC(=C(C)C=2)NC(=O)OC(C)(C)C)CC1

計算された属性

- 精确分子量: 263.15214353g/mol

- 同位素质量: 263.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 344

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- XLogP3: 1.9

tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1885874-0.25g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 0.25g |

$1131.0 | 2023-09-18 | ||

| Enamine | EN300-1885874-0.1g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 0.1g |

$1081.0 | 2023-09-18 | ||

| Enamine | EN300-1885874-10.0g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 10g |

$5283.0 | 2023-06-03 | ||

| Enamine | EN300-1885874-0.5g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 0.5g |

$1180.0 | 2023-09-18 | ||

| Enamine | EN300-1885874-1.0g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 1g |

$1229.0 | 2023-06-03 | ||

| Enamine | EN300-1885874-1g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 1g |

$1229.0 | 2023-09-18 | ||

| Enamine | EN300-1885874-10g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 10g |

$5283.0 | 2023-09-18 | ||

| Enamine | EN300-1885874-0.05g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 0.05g |

$1032.0 | 2023-09-18 | ||

| Enamine | EN300-1885874-5.0g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 5g |

$3562.0 | 2023-06-03 | ||

| Enamine | EN300-1885874-5g |

tert-butyl N-[4-(1-hydroxycyclopropyl)-2-methylphenyl]carbamate |

2228169-06-8 | 5g |

$3562.0 | 2023-09-18 |

tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate 関連文献

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamateに関する追加情報

Introduction to Tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate (CAS No. 2228169-06-8)

Tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate, identified by its CAS number 2228169-06-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group, a 1-hydroxycyclopropyl moiety, and a 2-methylphenyl backbone, contribute to its unique chemical properties and biological interactions.

The tert-butyl group at the nitrogen position of the carbamate moiety enhances the lipophilicity of the compound, which is a critical factor in drug absorption and distribution within the body. This feature makes it particularly useful in designing molecules that require efficient penetration across biological membranes. Additionally, the 1-hydroxycyclopropyl substituent introduces a cyclic structure that can interact with biological targets in a manner distinct from linear aliphatic chains. This structural innovation has been explored in recent studies for its potential to modulate enzyme activity and receptor binding.

The 2-methylphenyl aromatic ring further contributes to the compound's complexity and functionality. Aromatic rings are well-documented for their ability to engage in hydrophobic interactions and π-stacking, which can be crucial for binding affinity and selectivity. In pharmaceutical research, modifications on aromatic rings often lead to significant improvements in drug-like properties, such as solubility, stability, and metabolic profile. The combination of these structural elements in Tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate suggests a molecule with multifaceted potential applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Studies have indicated that the presence of the 1-hydroxycyclopropyl group may enhance binding affinity to certain enzymes by stabilizing transition states or facilitating specific conformational changes. This has opened up new avenues for developing inhibitors targeting diseases associated with these enzymes. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain proteases involved in inflammatory pathways.

Moreover, the tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate structure has been investigated for its potential role in modulating neurotransmitter systems. The lipophilic nature of the molecule, combined with its ability to cross the blood-brain barrier, makes it an attractive candidate for central nervous system (CNS) drug development. Research has shown that carbamates can interact with neurotransmitter receptors and ion channels, leading to effects on mood regulation, pain perception, and cognitive function. The unique structural features of this compound may offer advantages over existing CNS drugs by providing enhanced selectivity or reduced side effects.

In vitro studies have begun to explore the pharmacological profile of Tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate. Initial results indicate promising activity against certain cancer cell lines, where the compound demonstrates ability to induce apoptosis or inhibit proliferation. The mechanism behind this effect likely involves interactions with key cellular pathways involved in cancer progression. Specifically, the aromatic ring and carbamate moiety may disrupt signaling cascades such as MAPK or PI3K/Akt, which are commonly dysregulated in tumors.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These methods not only facilitate the production of sufficient quantities for research purposes but also allow for structural modifications to optimize biological activity. The development of efficient synthetic routes is crucial for advancing preclinical studies and eventual clinical trials.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. Compounds like Tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate represent a promising frontier in drug discovery. By leveraging structural diversity and computational insights, researchers can design molecules that address unmet medical needs more effectively. The integration of experimental data with computational predictions provides a robust framework for evaluating potential drug candidates.

The future direction of research on this compound will likely involve expanding its pharmacological evaluation across various disease models. Preclinical studies will be essential to assess its safety profile, optimal dosing regimens, and potential interactions with other drugs. Additionally, exploring derivative structures may reveal new analogs with enhanced efficacy or reduced toxicity. Collaborative efforts between synthetic chemists, biochemists, pharmacologists, and clinicians will be instrumental in translating laboratory findings into tangible therapeutic benefits.

In conclusion,Tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate (CAS No. 2228169-06-8) is a structurally sophisticated compound with significant potential in pharmaceutical applications. Its unique combination of functional groups offers multiple avenues for biological activity modulation, making it a valuable asset in ongoing drug discovery efforts. As research progresses, this molecule is poised to contribute substantially to advancements in medicine.

2228169-06-8 (tert-butyl N-4-(1-hydroxycyclopropyl)-2-methylphenylcarbamate) Related Products

- 2197668-16-7(4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 2171608-33-4(5-(dimethyl-4H-1,2,4-triazol-3-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)

- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)

- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)

- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))

- 379239-63-1(N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)

- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)

- 487058-74-2(5-Chloro-1-(3-nitrophenyl)-1-oxopentane)